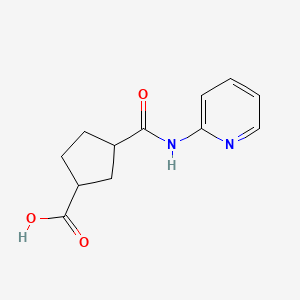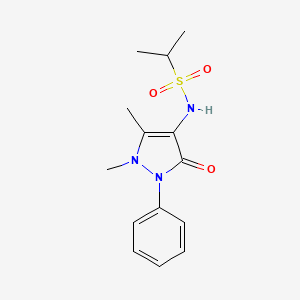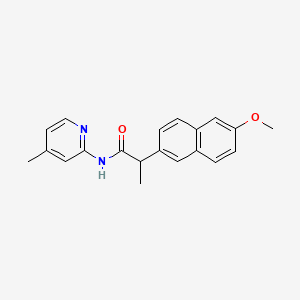
3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid, also known as PCCA, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential applications in the development of new drugs.
作用機序
The exact mechanism of action of 3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. 3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor kappa B (NF-κB) signaling pathway. Additionally, 3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid has also been shown to reduce pain and inflammation in animal models of arthritis and multiple sclerosis. In addition, 3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an antitumor agent.
実験室実験の利点と制限
One of the main advantages of 3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid is its versatility in terms of its potential applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the development of new drugs. However, there are also some limitations to its use in lab experiments. For example, 3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid is relatively unstable and can degrade over time, making it difficult to work with. Additionally, 3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid is not very water-soluble, which can limit its bioavailability and effectiveness in vivo.
将来の方向性
There are many potential future directions for research on 3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid. One area of interest is the development of new drug formulations that improve the stability and bioavailability of 3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid. Another area of interest is the investigation of the mechanism of action of 3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid, which could lead to the discovery of new targets for the development of anti-inflammatory and antitumor drugs. Additionally, further research is needed to determine the safety and efficacy of 3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid in vivo, as well as its potential applications in the treatment of other diseases such as neurodegenerative disorders and autoimmune diseases.
Conclusion:
In conclusion, 3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid is a promising compound that has been extensively studied for its potential applications in the development of new drugs. Its anti-inflammatory, analgesic, and antitumor properties make it a versatile candidate for the treatment of various diseases. While there are some limitations to its use in lab experiments, there are many potential future directions for research on 3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid that could lead to the discovery of new drugs and therapies.
合成法
3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid can be synthesized through a multi-step process that involves the reaction of cyclopentanone with 2-aminopyridine, followed by the addition of various reagents to form the final product. This synthesis method has been optimized over the years to improve the yield and purity of 3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid, making it a viable option for large-scale production.
科学的研究の応用
3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid has been extensively studied for its potential applications in the development of new drugs. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis. 3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid has also been investigated for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
3-(pyridin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(14-10-3-1-2-6-13-10)8-4-5-9(7-8)12(16)17/h1-3,6,8-9H,4-5,7H2,(H,16,17)(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPQPZVEEIOCGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)NC2=CC=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B603494.png)
![ethyl 4-methyl-2-{[(9H-purin-6-ylsulfanyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B603498.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B603500.png)
![4-[5-({2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B603501.png)

![2-[(4-Bromo-1-naphthyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B603505.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B603506.png)

![4-{5-[(2-carboxyethyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B603510.png)